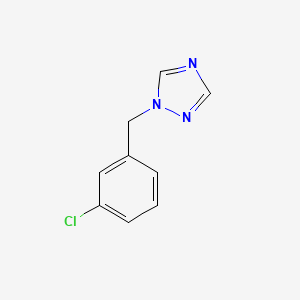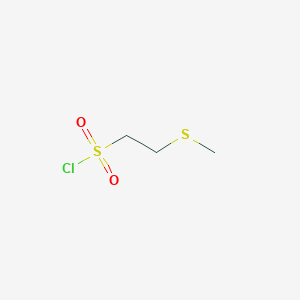
1-(3-chlorobenzyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-chlorobenzyl)-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The “1-(3-chlorobenzyl)” part suggests that the compound has a benzyl group (a benzene ring attached to a CH2 group) which is substituted with a chlorine atom at the 3rd position .
Molecular Structure Analysis
The molecular structure of “1-(3-chlorobenzyl)-1H-1,2,4-triazole” would be expected to feature a triazole ring attached to a benzyl group with a chlorine substituent . The exact structure would need to be confirmed using appropriate analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms . The presence of the benzyl group and the chlorine atom may also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-chlorobenzyl)-1H-1,2,4-triazole” would be expected to be influenced by its molecular structure. For example, the presence of the polar triazole ring and the polarizable chlorine atom could impact properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
Complex Formation and Molecular Structure:
- The study of tris(2-chlorobenzyl)tin hydroxide and its interaction with 3-mercapto-1,2,4-triazole revealed the formation of a cocrystal compound, demonstrating the molecular versatility and interaction potential of triazole derivatives in forming complex structures (Keng, Lo, & Ng, 2010).
Conformational Analysis and Derivative Studies:
- Research on halogenated triazole derivatives, like 4-[(E)-(4-Hydroxybenzylidene)amino]-3-(4-chlorobenzyl)-1H-1,2,4-triazole-5(4H)-thione, highlighted their structural stability and potential for inhibitory activity against diseases like tuberculosis (Kumar et al., 2021).
- Analysis of 1,2,4-triazole derivatives containing benzyl and benzylamino groups emphasized their planar molecular structure and potential for various hydrogen bonding interactions, revealing their adaptability in molecular engineering (Yilmaz et al., 2005).
Application in Drug Design and Molecular Interaction Studies
- In Silico Drug Design and Molecular Docking:
- Studies on triazole derivatives provided insights into their potential as drug candidates, highlighting their interactions at the molecular level and paving the way for novel pharmaceuticals (Evecen et al., 2018).
- Research on biologically active 1,2,4-triazole derivatives emphasized their complex intermolecular interactions and potential applications in drug design and molecular recognition (Shukla et al., 2014).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with “1-(3-chlorobenzyl)-1H-1,2,4-triazole” would depend on various factors including its physical and chemical properties, how it is handled and stored, and how it is used . As with all chemicals, appropriate safety precautions should be taken when handling this compound.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSIPIZDBKKYCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)


![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2355377.png)



![7-(tert-butyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2355384.png)
![1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/structure/B2355385.png)


